molecular formula C10H7ClN2 B129276 3-Chloro-5-phenylpyridazine CAS No. 86663-08-3

3-Chloro-5-phenylpyridazine

Cat. No. B129276
CAS RN: 86663-08-3
M. Wt: 190.63 g/mol
InChI Key: YUALUOPIVGNCMF-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse range of biological activities and applications in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Synthesis Analysis

The synthesis of pyridazine derivatives, including those related to 3-chloro-5-phenylpyridazine, often involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-chloro-5-methylpyridazine, a related compound, was achieved from citraconic anhydride through chlorination, substitution, and oxidation reactions, with a total yield of 27% . Another related compound, 3-chloro-4-methylpyridazine, was synthesized in four steps starting from hydrazine hydrate and citraconic anhydride, yielding a 30% total product yield . These methods highlight the typical processes involved in synthesizing chlorinated pyridazine derivatives, which may be applicable to the synthesis of 3-chloro-5-phenylpyridazine.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction . Similarly, the structure of 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was characterized using MS, FT-IR, 1H NMR, 13C NMR spectroscopic, and crystallographic techniques . These methods are essential for confirming the molecular structure of 3-chloro-5-phenylpyridazine and related compounds.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that are useful in synthesizing a wide range of pharmacologically active compounds. For instance, the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction provided access to a series of pyridazine derivatives . Additionally, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with different reagents led to the formation of triazine and triazepine derivatives, showcasing the reactivity of phenylpyridazine intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be studied using computational methods such as Density Functional Theory (DFT) calculations. For example, the molecular geometry and vibrational frequencies of a dimeric form of a pyridazine compound were calculated and showed good agreement with experimental data . These computational studies can provide insights into the stability, reactivity, and potential applications of 3-chloro-5-phenylpyridazine.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Insecticidal Derivatives: A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized, demonstrating good insecticidal activities against Plutella xylostella, with compounds 4b, 4d, and 4h showing over 90% activity at 100 mg/L. The study also explored structure-activity relationships (SAR) for these compounds (Wu et al., 2012).
  • Chemoselective Arylation: Research on the regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction revealed access to a wide-ranging series of pharmacologically useful pyridazine derivatives, highlighting the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).

properties

IUPAC Name

3-chloro-5-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUALUOPIVGNCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309930
Record name 3-Chloro-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-phenylpyridazine

CAS RN

86663-08-3
Record name 3-Chloro-5-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86663-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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